REACTION_CXSMILES
|
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12]C)=[CH:8][CH:7]=1)=[O:4].[Cl-].[Cl-].[Cl-].[Al+3]>>[OH:12][C:9]1[CH:8]=[C:7]2[C:6](=[CH:11][CH:10]=1)[NH:5][C:3](=[O:4])[CH2:2]2 |f:1.2.3.4|
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
240 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with ice water
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Type
|
CONCENTRATION
|
Details
|
Concentrate hydrochloride acid
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (5×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give product
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C2CC(NC2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |